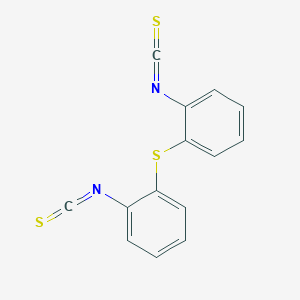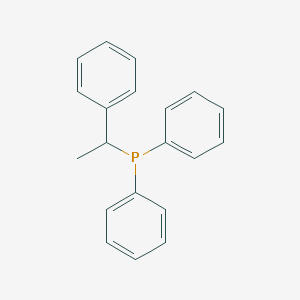
Diphenyl(1-phenylethyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(1-phenylethyl)phosphane is an organophosphorus compound with the molecular formula C20H19P. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three organic groups. This compound is of interest due to its applications in various fields, including catalysis and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl(1-phenylethyl)phosphane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . Another method involves the addition of methyl triflate to diphosphabicyclooctatriene, followed by treatment with alkylmagnesium halogenide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of Grignard reagents and chlorophosphines is favored due to the high yield and efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(1-phenylethyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines.
Scientific Research Applications
Diphenyl(1-phenylethyl)phosphane has numerous applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is explored for its potential in biochemical applications, including enzyme inhibition studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of diphenyl(1-phenylethyl)phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various catalytic cycles . This coordination can influence the reactivity and selectivity of the metal catalyst.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: Another tertiary phosphine with similar properties but different substituents.
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
1,1’-Bis(diphenylphosphino)ferrocene: A bidentate ligand with two phosphine groups attached to a ferrocene backbone.
Uniqueness
Diphenyl(1-phenylethyl)phosphane is unique due to its specific substituents, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and selectivity in catalytic applications, making it a valuable compound for specialized research and industrial applications .
Properties
CAS No. |
38957-97-0 |
|---|---|
Molecular Formula |
C20H19P |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
diphenyl(1-phenylethyl)phosphane |
InChI |
InChI=1S/C20H19P/c1-17(18-11-5-2-6-12-18)21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 |
InChI Key |
UVZKJHRQTWMODH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


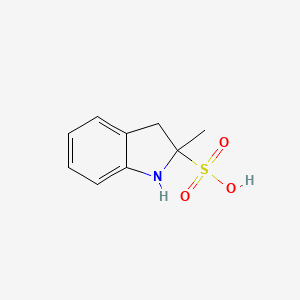
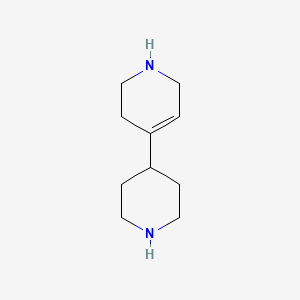
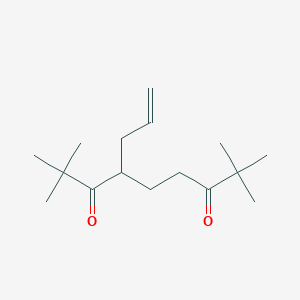

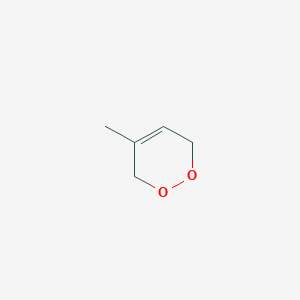
![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
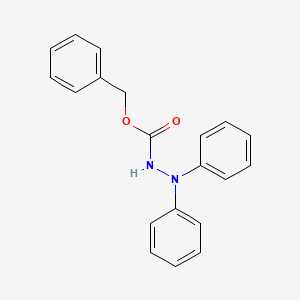
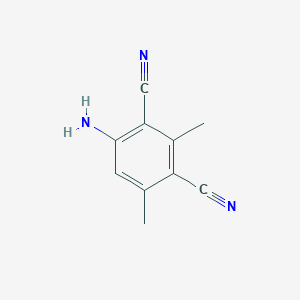
![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)
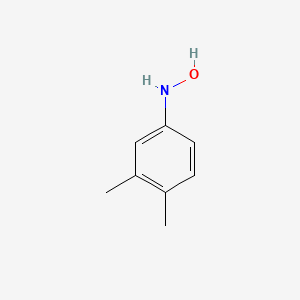
![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)
